1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18831654
InChI: InChI=1S/C10H9BrCl2O/c1-6(14)10(13)9-3-2-8(11)4-7(9)5-12/h2-4,10H,5H2,1H3
SMILES:
Molecular Formula: C10H9BrCl2O
Molecular Weight: 295.98 g/mol

1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC18831654

Molecular Formula: C10H9BrCl2O

Molecular Weight: 295.98 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one -

Specification

Molecular Formula C10H9BrCl2O
Molecular Weight 295.98 g/mol
IUPAC Name 1-[4-bromo-2-(chloromethyl)phenyl]-1-chloropropan-2-one
Standard InChI InChI=1S/C10H9BrCl2O/c1-6(14)10(13)9-3-2-8(11)4-7(9)5-12/h2-4,10H,5H2,1H3
Standard InChI Key UVJGNMIORPSBRP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)Br)CCl)Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one features a phenyl ring substituted with bromine at the para position, a chloromethyl group at the ortho position, and a chloropropan-2-one moiety. This arrangement confers distinct electronic and steric properties, facilitating interactions in synthetic pathways.

Molecular Formula and Weight

The compound’s molecular formula, C10H9BrCl2O\text{C}_{10}\text{H}_{9}\text{BrCl}_{2}\text{O}, reflects its halogen-rich composition. The presence of bromine (Br) and chlorine (Cl) atoms contributes to its molecular weight of 295.98 g/mol. These halogens are pivotal in dictating reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.

Spectroscopic and Structural Data

Key spectroscopic identifiers include the InChIKey SUCDCIBPPFQEGJ-UHFFFAOYSA-N, which encodes its structural uniqueness. The chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) and ketone functional group (CO-\text{CO}-) create polar regions, enhancing solubility in aprotic solvents like dimethylformamide (DMF).

Synthesis Methods and Optimization

The synthesis of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one involves multistep halogenation and coupling reactions. Industrial and laboratory-scale methods prioritize yield and purity through optimized conditions.

Halogenation of Precursors

A common route begins with 4-bromo-2-(chloromethyl)benzene, which undergoes Friedel-Crafts acylation with 1-chloropropan-2-one in the presence of a Lewis acid catalyst. Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) is often employed as a base to deprotonate intermediates, while DMF serves as the solvent. The reaction proceeds at elevated temperatures (80–100°C) to achieve yields exceeding 70%.

Industrial-Scale Production

Industrial processes utilize continuous-flow reactors to enhance efficiency. Automated systems control parameters such as temperature, pressure, and stoichiometry, minimizing byproducts like dihalogenated derivatives. Catalytic amounts of FeCl3\text{FeCl}_3 or AlCl3\text{AlCl}_3 accelerate acylation, reducing reaction times to under 6 hours.

Applications in Organic Synthesis

This compound’s reactivity makes it invaluable in constructing complex molecules, particularly pharmaceuticals and agrochemicals.

Intermediate in Pharmaceutical Synthesis

The chloromethyl and ketone groups enable nucleophilic substitutions, forming carbon-nitrogen and carbon-oxygen bonds. For example, it serves as a precursor to β-lactam antibiotics, where the ketone moiety undergoes condensation with amines.

Halogen Bonding in Material Science

The bromine and chlorine atoms participate in halogen bonding, a non-covalent interaction critical in crystal engineering. This property is exploited to design molecular crystals with tailored optical and mechanical properties.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is insoluble in water. Stability studies indicate decomposition above 200°C, with halogen loss observed under prolonged UV exposure.

Comparison with Structural Analogues

The compound’s uniqueness becomes evident when compared to analogues:

CompoundStructural FeaturesKey Differences
1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-oneAmino group instead of bromineHigher polarity, reduced stability
1-Bromo-2-chloropropaneLacks phenyl and ketone groupsSimpler structure, lower MW

Future Research Directions

Ongoing studies aim to elucidate its biological activity and optimize synthetic routes. Potential areas include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral derivatives.

  • Biological Screening: Evaluating antimicrobial and anticancer properties in in vitro models.

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